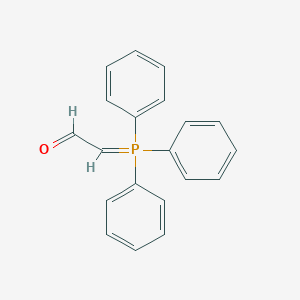

(Triphenylphosphoranylidene)acetaldehyde

描述

(Triphenylphosphoranylidene)acetaldehyde (CAS: 2136-75-6) is a stabilized phosphorus ylide widely used in organic synthesis for the preparation of α,β-unsaturated aldehydes via Horner–Wadsworth–Emmons (HWE) and Wittig reactions. Its molecular formula is C₂₀H₁₇OP (molecular weight: 304.32 g/mol), with a melting point of 186–198°C and a boiling point of 472.6°C . The compound is typically stored at +2 to +8°C or under -20°C in inert atmospheres due to its sensitivity to heat and moisture .

As a stabilized ylide, it reacts with aldehydes to form conjugated enals with high E-selectivity, a feature critical in synthesizing bioactive molecules like resolvins, lipid mediators, and heterocycles . Its hazards include skin, eye, and respiratory irritation (H315, H319, H335), necessitating careful handling .

准备方法

Synthetic Routes and Reaction Conditions

(Triphenylphosphoranylidene)acetaldehyde can be synthesized through the reaction of triphenylphosphine with acrolein. The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the triphenylphosphine, which then reacts with acrolein to form the desired product. The reaction is carried out under inert conditions to prevent oxidation and degradation of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the reaction is conducted under controlled temperatures and inert atmospheres to maintain product purity and yield .

化学反应分析

Types of Reactions

(Triphenylphosphoranylidene)acetaldehyde primarily undergoes Wittig reactions, where it acts as a reagent to form carbon-carbon double bonds. This compound can also participate in various other organic transformations, including oxidation and reduction reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Major Products

The major products formed from reactions involving this compound include α,β-unsaturated carbonyl compounds, alcohols, and substituted phosphoranes, depending on the specific reagents and conditions used .

科学研究应用

Wittig Reaction

The most prominent application of (Triphenylphosphoranylidene)acetaldehyde is in the Wittig reaction , which is utilized for synthesizing alkenes from aldehydes and ketones:

- Mechanism: The ylide reacts with a carbonyl compound to form an alkene and triphenylphosphine oxide as a byproduct.

-

Example Reaction:

This reaction is essential for constructing complex organic molecules in pharmaceuticals and materials science.

Synthesis of Heterocycles

In addition to its role in the Wittig reaction, this compound is also used in synthesizing heterocyclic compounds. The nucleophilic properties of the ylide allow for alkylation and subsequent transformations that are crucial for developing new drugs and agrochemicals.

Synthesis of Vinyl Halides

A notable study demonstrated the use of this compound in synthesizing vinyl halides:

- Methodology: The ylide was reacted with various carbonyl compounds, followed by halogenation.

- Results: This process yielded vinyl halides efficiently, showcasing the versatility of this compound in producing valuable intermediates for further chemical transformations.

Development of Anticancer Agents

Research has explored using phosphonium ylides, including this compound derivatives, in developing anticancer agents:

- Findings: Compounds derived from these ylides exhibited cytotoxic activity against various cancer cell lines, indicating potential therapeutic applications.

- Conclusion: The ability to modify the ylide structure allows for tuning biological activity, which is critical in drug design.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Wittig Reaction | Formation of alkenes from aldehydes and ketones | High yield and selectivity in alkene formation |

| Heterocycle Synthesis | Synthesis of complex ring structures | Effective nucleophilic reactions |

| Anticancer Agent Development | Exploration of cytotoxic properties | Promising activity against cancer cell lines |

作用机制

The mechanism of action of (Triphenylphosphoranylidene)acetaldehyde in Wittig reactions involves the formation of a phosphonium ylide, which reacts with carbonyl compounds to form an oxaphosphetane intermediate. This intermediate then decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct. The molecular targets and pathways involved are primarily related to the formation and stabilization of the ylide and the subsequent reaction with carbonyl compounds .

相似化合物的比较

Ethyl (Triphenylphosphoranylidene)acetate

Key Differences:

- Structure and Reactivity: Ethyl (triphenylphosphoranylidene)acetate (CAS: 1099-45-2) contains an ester group (-COOEt) instead of an aldehyde (-CHO). This modification reduces electrophilicity, making it less reactive toward aldehydes compared to (triphenylphosphoranylidene)acetaldehyde .

- Applications: It is primarily used to synthesize α,β-unsaturated esters rather than aldehydes. For example, in , it reacted with compound 1a to yield ester derivatives after reflux in xylene .

Table 1: Physical and Chemical Properties Comparison

| Property | This compound | Ethyl (Triphenylphosphoranylidene)acetate |

|---|---|---|

| Molecular Formula | C₂₀H₁₇OP | C₂₂H₂₁O₂P |

| Molecular Weight (g/mol) | 304.32 | 348.37 |

| Melting Point (°C) | 186–198 | Not reported |

| Key Functional Group | Aldehyde (-CHO) | Ester (-COOEt) |

| Selectivity | E-alkenes | E-alkenes (assumed) |

Non-Stabilized Ylides (e.g., Ph₃P=CH₂)

Key Differences:

- Reactivity: Non-stabilized ylides (e.g., Ph₃P=CH₂) lack electron-withdrawing groups, making them more reactive but less selective. They typically form Z-alkenes in Wittig reactions, whereas this compound produces E-alkenes exclusively due to conjugation with the aldehyde group .

- Synthetic Utility: Non-stabilized ylides are preferred for rapid alkene formation but require anhydrous conditions. In contrast, this compound tolerates milder conditions (e.g., reflux in toluene or CHCl₃) and is ideal for multi-step syntheses .

Other Stabilized Ylides (e.g., Phosphonate Ylides)

Key Differences:

- Mechanism: Phosphonate ylides (e.g., Ph₂P(O)=CH–) undergo HWE reactions with aldehydes, often yielding higher stereoselectivity. However, this compound avoids phosphorus oxide byproducts, simplifying purification .

- Yield and Scope: this compound provides moderate to good yields (21–72%, Table 2) across diverse substrates, including aromatic, aliphatic, and chiral aldehydes . Phosphonate ylides may offer better yields in specific cases but lack the aldehyde functional group for downstream reactions.

Table 2: Reaction Performance of this compound

生物活性

(Triphenylphosphoranylidene)acetaldehyde, also known as 2-(Triphenylphosphoranylidene)acetaldehyde, is a compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes a phosphoranylidene moiety, this compound is primarily used in organic synthesis and as a biochemical reagent. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antioxidant activity, and potential therapeutic applications.

- Molecular Formula : CHOP

- Molecular Weight : 304.32 g/mol

- Melting Point : 185-188 °C

- Boiling Point : 486.9 °C

- Density : 1.2 g/cm³

- CAS Number : 2136-75-6

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating inhibitory effects.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) mg/L |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 8 |

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Antioxidant Activity

The antioxidant properties of this compound have been explored using various in vitro assays. The compound's ability to scavenge free radicals was assessed through DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The IC50 values indicate that the compound exhibits moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated the efficacy of this compound against various pathogens. The findings revealed that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria and fungi. The study emphasized the potential for further development into therapeutic agents for treating infections caused by resistant organisms . -

Antioxidant Mechanisms :

Another research effort focused on elucidating the mechanisms behind the antioxidant activity of this compound. It was found that this compound effectively reduced oxidative stress markers in cell cultures exposed to harmful oxidants. This suggests a protective role in cellular environments prone to oxidative damage . -

Synthesis and Biological Evaluation :

A comprehensive synthesis route was developed for producing this compound, followed by biological evaluations that confirmed its efficacy as both an antimicrobial and antioxidant agent. The study highlighted the importance of structural modifications in enhancing biological activity .

常见问题

Basic Research Questions

Q. What are the common synthetic applications of (triphenylphosphoranylidene)acetaldehyde in organic synthesis?

This reagent is primarily employed in Wittig-type reactions to synthesize α,β-unsaturated aldehydes, key intermediates in drug discovery and natural product synthesis. For instance:

- Reaction with aldehydes in DMF at 25°C for 1–4 days yields (E)-3-aryl-2-propenals, critical for curcumin-based anticancer agents .

- In THF at 50°C for 16 hours, it produces α,β-unsaturated aldehydes (e.g., 58% yield after column chromatography) for resolvin mediator syntheses .

- NaOCH₃ in methanol accelerates reactions, enabling efficient C–C bond formation .

Q. What are the recommended handling and storage protocols for this compound?

- Storage : Airtight containers under inert gas (e.g., nitrogen), away from moisture and light. Use explosion-proof ventilation and avoid ignition sources .

- Safety : Wear gloves, eye protection, and anti-static lab coats. In case of skin contact, wash thoroughly with water .

- Stability : Degrades upon prolonged exposure to humidity; use anhydrous solvents (e.g., THF dried over molecular sieves) .

Q. Which analytical methods are effective for characterizing this compound and its derivatives?

- ¹H NMR : Identifies vinyl protons (δ 9–10 ppm) in α,β-unsaturated aldehyde products .

- TLC/Column Chromatography : Monitors reactions (hexanes/ethyl acetate eluents) and purifies products .

- Melting Point Analysis : Confirms purity (mp 185–188°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of α,β-unsaturated aldehydes?

- Solvent Effects : DMF at 25°C gives moderate yields (~50%), while THF at 50°C enhances solubility and efficiency (58% yield) .

- Stoichiometry : A 1.05:0.95 molar ratio of aldehyde to reagent minimizes side reactions .

- Catalytic Additives : NaOCH₃ in methanol reduces reaction times by stabilizing intermediates .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives?

- Unexpected Peaks : Repeat purification via gradient column chromatography (hexanes → ethyl acetate) to remove residual solvents or unreacted starting materials .

- Stereochemical Ambiguity : Use NOESY or X-ray crystallography to confirm spatial arrangements. Cross-reference J values (e.g., vinyl protons) with literature .

Q. What strategies mitigate purification challenges for thermally sensitive products?

- Low-Temperature Techniques : Flash chromatography at 0–4°C with chilled solvents prevents decomposition .

- In Situ Derivatization : Form stable acetals or trimethylsilyl ethers, then cleave under mild conditions (e.g., CSA in CH₂Cl₂/MeOH) .

Q. Methodological Recommendations

- Reaction Monitoring : Use TLC every 12 hours for slow reactions (1–4 days) to optimize termination points .

- Moisture Sensitivity : Conduct reactions in flame-dried glassware under nitrogen .

- Yield Improvement : Pre-activate the reagent by stirring in anhydrous solvent for 30 minutes before adding substrates .

属性

IUPAC Name |

2-(triphenyl-λ5-phosphanylidene)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17OP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCAYWAIRTVXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=CC=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175622 | |

| Record name | (Triphenylphosphoranylidene)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2136-75-6 | |

| Record name | 2-(Triphenylphosphoranylidene)acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Triphenylphosphoranylidene)acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Triphenylphosphoranylidene)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (triphenylphosphoranylidene)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Triphenylphosphoranylidene)acetaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7LZM6552K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。